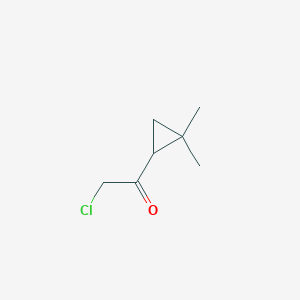
2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone, also known as CDME, is an organic compound that belongs to the family of chloroketones. CDME has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Enzymatic Process Development for Chiral Intermediates
A study highlighted the development of an enzymatic process to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a critical intermediate for synthesizing Ticagrelor, a medication used for treating acute coronary syndromes. This process, characterized by its green and environmentally friendly approach, demonstrates high productivity and could significantly impact industrial applications due to its efficiency and safety benefits (Guo et al., 2017).
Synthesis of Agricultural Fungicides
Another research effort detailed the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one from 2-chloro-1-(1-chlorocyclopropyl)ethanone, showcasing its importance as a key intermediate in producing prothioconazole, a promising agricultural fungicide. The optimized synthetic process offers a high yield and facile preparation, highlighting the compound's role in enhancing agricultural productivity and disease management (Ji et al., 2017).
Crystal Structure Analysis for Material Science
Research on the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provides insights into the molecular arrangements that could be beneficial in material science for developing new materials with specific optical or mechanical properties. Understanding these structures helps in the design of novel compounds with desired functionalities (Zheng et al., 2014).
Contributions to Organic Synthesis Methodologies
A study on the steric effects in [6+4] cycloadditions involving 2-chlorotropone reacts with dimethylfulvene contributes significantly to the understanding of cycloaddition reactions in organic synthesis. This knowledge aids in designing synthetic routes for complex organic molecules, demonstrating the broad utility of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone and related compounds in creating new chemical entities (Pfaendler & Tanida, 1973).
Safety and Hazards
The safety data sheet for a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, indicates that it is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, is suspected of causing genetic defects, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life .
properties
IUPAC Name |
2-chloro-1-(2,2-dimethylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(2)3-5(7)6(9)4-8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVNHOUNYKVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2563899.png)
![N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2563900.png)
![[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid](/img/structure/B2563901.png)
![1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2563903.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2563905.png)
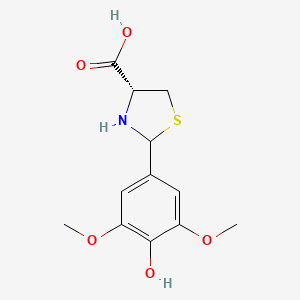
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide](/img/structure/B2563908.png)
![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)
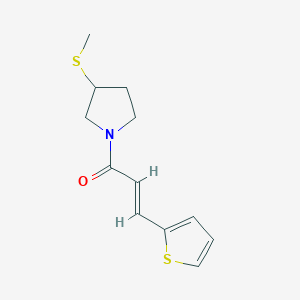
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)
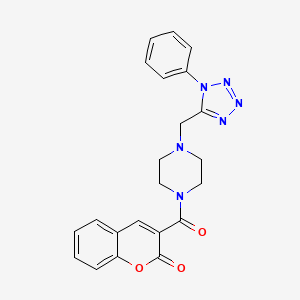
![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2563913.png)
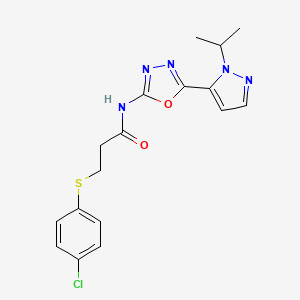
![6-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-ethyl-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2563920.png)